An antibiotic first isolated from cultures of Streptomyces venezuelae in 1947 but now produced synthetically. It has a relatively simple structure and was the first broad-spectrum antibiotic to be discovered. It acts by interfering with bacterial protein synthesis and is mainly bacteriostatic. (From Martindale, The Extra Pharmacopoeia, 29th ed, p106) The FDA has withdrawn all oral drug products containing chloramphenicol, due to the high risk of fatal aplastic anemia associated with this specific route of administration.
Chloramphenicol is an Amphenicol-class Antibacterial.
Chloramphenicol is a broad spectrum antibiotic introduced into clinical practice in 1948, but which was subsequently shown to cause serious and fatal aplastic anemia and is now used rarely and reserved for severe, life-threatening infections for which other antibiotics are not available. Chloramphenicol has also been linked to cases of acute, clinically apparent liver injury with jaundice, largely in association with aplastic anemia.
Chloramphenicol is a natural product found in Nigrospora oryzae, Trichoderma virens, and other organisms with data available.
Chloramphenicol is a semisynthetic, broad-spectrum antibiotic derived from Streptomyces venequelae with primarily bacteriostatic activity. Chloramphenicol diffuses through the bacterial cell wall and reversibly binds to the bacterial 50S ribosomal subunit. The binding interferes with peptidyl transferase activity, thereby prevents transfer of amino acids to the growing peptide chains and blocks peptide bond formation. As a result bacterial protein synthesis is blocked and impede bacterial cell proliferation.
An antibiotic first isolated from cultures of Streptomyces venequelae in 1947 but now produced synthetically. It has a relatively simple structure and was the first broad-spectrum antibiotic to be discovered. It acts by interfering with bacterial protein synthesis and is mainly bacteriostatic. (From Martindale, The Extra Pharmacopoeia, 29th ed, p106)
See also: Chloramphenicol Palmitate (is active moiety of); Chloramphenicol Sodium Succinate (narrower); Chloramphenicol; prednisolone (component of) ... View More ...
Chloramphenicol
CAS No.: 56-75-7
Cat. No.: VC20746922
Molecular Formula: C11H12Cl2N2O5
Molecular Weight: 323.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 56-75-7 |
---|---|
Molecular Formula | C11H12Cl2N2O5 |
Molecular Weight | 323.13 g/mol |
IUPAC Name | 2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide |
Standard InChI | InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1 |
Standard InChI Key | WIIZWVCIJKGZOK-RKDXNWHRSA-N |
Isomeric SMILES | C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
SMILES | C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
Boiling Point | Sublimes in high vacuum |
Colorform | Needles or elongated plates from water or ethylene dichloride White to greyish-white or yellowish-white fine crystalline powder or fine crystals, needles or elongated plates. Of the four possible stereoisomers, only the alphaR,betaR (or D-threo) form is active ... . Pale yellow plates or needles from wate |
Melting Point | 150.5-151.5 °C MP: 149-153 °C 150.5 °C |
Chemical Structure and Properties
Chloramphenicol has the molecular formula C₁₁H₁₂Cl₂N₂O₅ and a molecular weight of 323.13 . The compound contains a dichloroacetamide moiety attached to a nitrobenzene ring, features that contribute to its antimicrobial properties. Its IUPAC name is 2,2-dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide .
Physical Properties
The physical properties of chloramphenicol are summarized in the following table:
Property | Value |
---|---|
Melting point | 148-150 °C |
Boiling point | 644.9±55.0 °C (Predicted) |
Density | 1.6682 (rough estimate) |
Flash point | 14 °C |
Water Solubility | 2.5 g/L (25 °C) |
LogP | 1.140 |
pKa | 11.03±0.46 (Predicted) |
Physical form | White powder |
Storage conditions | Dark place, inert atmosphere, 2-8°C |
Table 1: Physical and chemical properties of chloramphenicol
Chloramphenicol is soluble in absolute ethanol (5-20 mg/mL as a stock solution) and demonstrates moderate solubility in water, which contributes to its pharmacokinetic profile .
Safety Parameter | Classification |
---|---|
GHS Symbol | GHS05, GHS08 |
Signal word | Danger |
Hazard statements | H318-H351-H361fd |
Risk Classification | T, F |
IARC Classification | 2A (Vol. Sup 7, 50) 1990 |
WGK Germany | 3 |
Toxicity | LD50 oral in rat: 2500mg/kg |
Table 2: Safety profile and hazard classification of chloramphenicol
Mechanism of Action
Inhibition of Protein Synthesis
Chloramphenicol exerts its antimicrobial effects by inhibiting bacterial protein synthesis. Being lipid-soluble, it readily diffuses through the bacterial cell membrane and reversibly binds to the L16 protein of the 50S subunit of bacterial ribosomes .
The antibiotic specifically targets the peptidyl transferase center (PTC) in the large subunit (LSU) of the bacterial ribosome . By binding to this crucial site, it blocks new peptide bond formation by sterically hindering the positioning of the aminoacyl moiety of the A-site transfer RNA (tRNA) in the PTC . This interference prevents the transfer of amino acids to growing peptide chains, thus inhibiting peptide bond formation and subsequent protein synthesis .
Context-Dependent Inhibition
Recent research has revealed that chloramphenicol's inhibitory action depends on the sequence of the nascent peptide . Evidence from ribosome profiling and toeprinting suggests that chloramphenicol and similar PTC-binding antibiotics block translation in a manner that depends on the amino acid sequence of the nascent peptide in the PTC .
A 2024 study using cryo-electron tomography resolved chloramphenicol-bound ribosomes to 3.0 Å, elucidating how the antibiotic coordinates with natural nascent peptides and transfer RNAs in the PTC . The research demonstrated that chloramphenicol leads to the accumulation of various translation elongation states and extensive ribosome collisions, suggesting that beyond direct inhibition of protein synthesis, its action may involve the activation of cellular stress responses .
Antimicrobial Spectrum and Activity
Chloramphenicol demonstrates a broad spectrum of antimicrobial activity against numerous pathogens. It is generally bacteriostatic (inhibiting bacterial growth) but can be bactericidal (killing bacteria) at high concentrations or against particularly susceptible organisms .
Bactericidal Activity
Chloramphenicol exhibits bactericidal activity against several important pathogens:
This bactericidal property makes chloramphenicol particularly valuable for treating infections caused by these organisms, especially in anatomical sites where bactericidal activity is essential, such as the central nervous system.
Other Susceptible Pathogens
Chloramphenicol also demonstrates effectiveness against vibrios in the treatment of cholera, where it destroys the vibrios and decreases diarrhea . It has proven efficacy against tetracycline-resistant vibrio infections, highlighting its value in specific clinical scenarios .
Pharmacokinetics
Absorption and Distribution
Chloramphenicol is rapidly and completely absorbed from the gastrointestinal tract following oral administration, with a bioavailability of approximately 80% . It is also well absorbed following intramuscular administration (bioavailability 70%) . Notably, intraocular and some systemic absorption occurs after topical application to the eye .
One of chloramphenicol's most clinically significant properties is its reliable penetration into the central nervous system . This characteristic makes it particularly valuable for treating meningitis and other CNS infections, especially when caused by susceptible organisms.
Protein Binding and Metabolism
Plasma protein binding of chloramphenicol varies significantly between populations: 50-60% in adults compared to only 32% in premature neonates . This difference in protein binding partly explains the increased risk of toxicity in neonates.
Chloramphenicol undergoes metabolism in the liver . Due to this hepatic processing, serum drug levels need careful monitoring in patients with liver disease and in neonates , who have immature hepatic function. This metabolic pathway influences both the drug's efficacy and its potential for toxicity.
Clinical Applications
Current Clinical Use
Despite its toxicity concerns, chloramphenicol maintains clinical relevance in specific scenarios. A recent retrospective study published in 2024 examined 183 chloramphenicol-treated patients compared to 81 piperacillin-tazobactam-treated medical patients . The study found that chloramphenicol recipients were typically older, more debilitated, cognitively impaired, and frequently had penicillin allergies .
Pneumonia emerged as the most common indication for chloramphenicol treatment, and notably, no significant mortality difference was observed between the chloramphenicol and piperacillin-tazobactam groups . This suggests that in carefully selected patients, chloramphenicol may still offer comparable clinical outcomes to newer antibiotics.
Specialized Applications
Chloramphenicol is primarily reserved for:
-
Serious and life-threatening infections where other alternatives are unavailable or contraindicated
-
Infections requiring CNS penetration in patients with limited alternatives
-
Treatment of multi-drug resistant infections in resource-limited settings
-
Patients with significant allergies to other antibiotic classes
Toxicity and Adverse Effects
The clinical utility of chloramphenicol is significantly limited by its potential for serious adverse effects, which necessitate careful risk-benefit analysis before prescription.
Reversible Bone Marrow Suppression
More common than aplastic anemia is reversible, dose-related bone marrow suppression, which can be identified through serial monitoring of reticulocyte and complete blood cell counts . Unlike aplastic anemia, this effect correlates with dose and typically resolves upon discontinuation of the drug.
Gray Baby Syndrome
A specific toxicity observed in neonates is "gray baby syndrome," which occurred in premature and newborn infants receiving high or unmodified doses of chloramphenicol . This condition manifests as cardiovascular collapse, ash-gray skin color, abdominal distention, vomiting, flaccidity, hypothermia, irregular respiration, and cyanosis.
This syndrome can be prevented by appropriate dosage reduction and monitoring of serum drug levels in neonatal patients . The condition results from immature hepatic glucuronidation capacity in neonates, leading to drug accumulation and toxicity.
Recent Research Developments
Recent molecular studies have expanded our understanding of chloramphenicol's mechanisms and potential applications.
Structural Biology Insights
Advanced research using cryo-electron tomography has provided unprecedented insights into chloramphenicol's molecular interactions within bacterial cells. A 2024 study analyzing the impact of chloramphenicol in Mycoplasma pneumoniae revealed detailed molecular coordination between the antibiotic, nascent peptides, and transfer RNAs in the peptidyl transferase center .
This research demonstrated that chloramphenicol exposure leads to multiple translation elongation states indicating futile accommodation cycles, along with extensive ribosome collisions . These findings suggest chloramphenicol may activate cellular stress responses beyond direct translation inhibition, potentially opening new avenues for antimicrobial development.
Clinical Reevaluation
The 2024 retrospective clinical study comparing chloramphenicol with piperacillin-tazobactam treatment demonstrated no significant mortality difference between treatment groups, despite chloramphenicol recipients typically having more comorbidities . This finding suggests that in carefully selected clinical scenarios, chloramphenicol may still offer valuable therapeutic benefits.
The researchers concluded that while acknowledging chloramphenicol's antimicrobial activity and potential benefit in specific conditions such as pneumonia, further clinical studies are needed to fully assess its role in contemporary antimicrobial therapy .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume